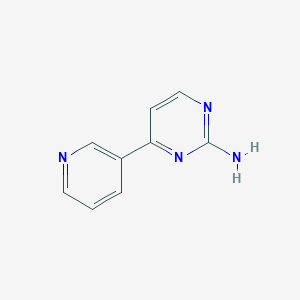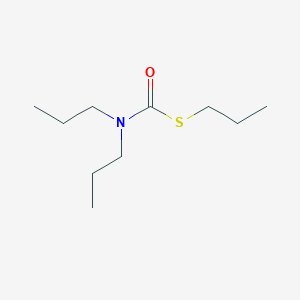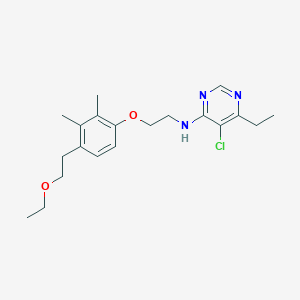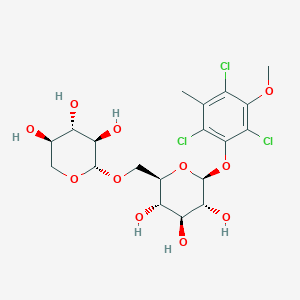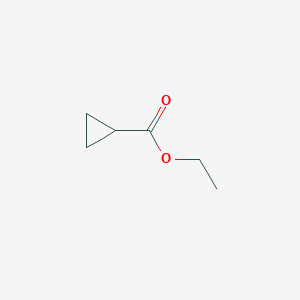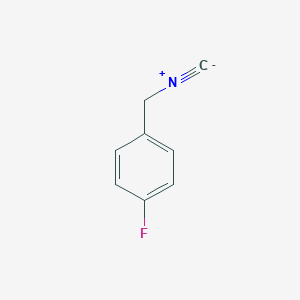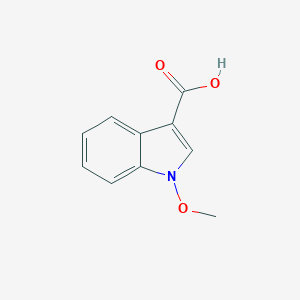
Ácido 1-metoxiindol-3-carboxílico
Descripción general
Descripción
1-Methoxyindole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif present in many biologically active molecules. The methoxy group at the first position of the indole ring and the carboxylic acid functionality at the third position make it a versatile intermediate for the synthesis of various pharmacologically relevant compounds.
Synthesis Analysis
The synthesis of related compounds to 1-methoxyindole-3-carboxylic acid has been reported in the literature. For instance, a novel antitumor agent, 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, was synthesized using a dual role Pd(II) catalyst, which is indicative of the potential synthetic routes that could be applied to 1-methoxyindole-3-carboxylic acid derivatives . Additionally, methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules, was prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize the molecular structure of related compounds like methyl 5-methoxy-1H-indole-2-carboxylate . Computational studies, including density functional theory (DFT) methods, have been used to calculate the HOMO-LUMO energy distribution and to study the bonding and anti-bonding structures of these molecules .
Chemical Reactions Analysis
The reactivity of related molecules such as methyl 5-methoxy-1H-indole-2-carboxylate has been investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis . The identification of positive and negative centers within the molecule can provide insights into the types of chemical reactions 1-methoxyindole-3-carboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their spectroscopic profiles and computational properties. For example, the non-linear optical (NLO) properties of methyl 5-methoxy-1H-indole-2-carboxylate were investigated based on calculated values of polarizability and hyperpolarizability . These studies are crucial for understanding the behavior of 1-methoxyindole-3-carboxylic acid in various environments and its potential applications in material science.
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol
Los derivados de indol, incluido el ácido 1-metoxiindol-3-carboxílico, son sistemas heterocíclicos importantes en productos naturales y medicamentos . Juegan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Construcción de indoles en alcaloides
La construcción regioselectiva de triflatos de enol a partir de cetonas de 2-azabiciclo[3.3.1]nonano y también las indolizaciones de las ene-hidrazidas resultantes permitieron la formación efectiva de intermediarios clave de indol, lo que ayudó a la síntesis total de los alcaloides naturales deseados .
Actividad anticancerígena
Las chalconas híbridas derivadas de indol, que incluyen ácido 1-metoxiindol-3-carboxílico, han mostrado una prometedora actividad anticancerígena . Por ejemplo, la 1-metoxicalcona 14c exhibió una eficacia impresionante contra las células de leucemia Jurkat con un valor de IC 50 de 7.3 ± 0.1 μM .
Actividad antioxidante
Las chalconas híbridas derivadas de indol también demostraron una fuerte actividad antioxidante . Los estudios in vitro de la actividad de eliminación de radicales utilizando radicales DPPH, así como el método FRAP, demostraron la fuerte actividad de los derivados de catecol .
Síntesis de nuevos análogos de indol-hidrazona
Se prepararon dos nuevos análogos de indol-hidrazona mediante reacciones de condensación entre 5-metoxiindol-3-carboxaldehído e hidrazida de ácido isobutírico o hidrato de hidracina, respectivamente .
Propiedades estructurales y estabilidades térmicas
Las propiedades estructurales de los productos sintéticos se confirmaron mediante FT-IR, 1H NMR y análisis elemental, mientras que también se estudiaron las estabilidades térmicas
Safety and Hazards
The safety data sheet for “1-Methoxyindole-3-carboxylic acid” suggests wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Direcciones Futuras
Indole derivatives, including “1-Methoxyindole-3-carboxylic acid”, have attracted increasing attention in recent years due to their biologically active properties. They play a significant role in cell biology and are used for the treatment of various disorders in the human body . The development of new auxin mimic herbicides is one of the future directions in the field of auxin chemistry .
Mecanismo De Acción
Target of Action
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.
Biochemical Pathways
For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .
Análisis Bioquímico
Biochemical Properties
They are important types of molecules and natural products and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are known to be synthesized from tryptophan via intermediates in Arabidopsis .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their transport and distribution .
Subcellular Localization
Indole derivatives are known to play a main role in cell biology, which could influence their subcellular localization .
Propiedades
IUPAC Name |
1-methoxyindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZLEZAQMDQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238760 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91913-76-7 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?
A1: The research paper highlights a novel metabolic reaction observed with 1-methoxyindole-3-carboxylic acid: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.
Q2: How was this O-demethylation reaction studied and quantified in the research?
A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with 1-methoxyindole-3-carboxylic acid and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of 1-methoxyindole-3-carboxylic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



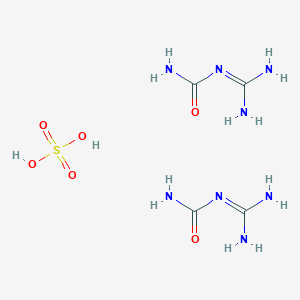

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

